2-Chloro-9-methylacridine

Physicochemical Properties Procurement Specifications Reagent Handling

2-Chloro-9-methylacridine (CAS 22684-24-8, molecular formula C14H10ClN, molecular weight 227.69 g/mol) is a halogenated acridine derivative characterized by a chlorine atom at the 2-position and a methyl group at the 9-position of the planar heterocyclic core. Its primary value in medicinal chemistry is as a foundational building block for synthesizing DNA-intercalating antitumor agents and kinase inhibitors.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
Cat. No. B282135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-methylacridine
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl
InChIInChI=1S/C14H10ClN/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H3
InChIKeyBWHNDUOBIWFYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-methylacridine (CAS 22684-24-8): A Versatile Building Block for DNA-Targeted Acridine Derivatives


2-Chloro-9-methylacridine (CAS 22684-24-8, molecular formula C14H10ClN, molecular weight 227.69 g/mol) is a halogenated acridine derivative characterized by a chlorine atom at the 2-position and a methyl group at the 9-position of the planar heterocyclic core . Its primary value in medicinal chemistry is as a foundational building block for synthesizing DNA-intercalating antitumor agents and kinase inhibitors . The compound exhibits a calculated density of 1.3±0.1 g/cm³, a theoretical boiling point of 393.4±15.0 °C at 760 mmHg, and a flash point of 223.9±6.0 °C, which are critical for procurement handling and formulation planning .

Synthetic utility Enables nucleophilic aromatic substitution at C-2 for acridine derivatization
Scaffold application Building block for DNA-intercalating agent research and kinase inhibitor libraries
Documented route Published synthetic protocol supports research reproducibility

The Critical Role of 2-Chloro-9-methylacridine's Regiochemistry in Derivative Bioactivity


In the acridine class, the specific position of the halogen substituent dramatically alters reactivity and biological outcomes, making simple substitution impossible. For instance, 2-Chloro-9-methylacridine (chlorine at C-2, methyl at C-9) is the key intermediate for synthesizing 2-methyl-9-anilinoacridines, a potent class of DNA intercalators [1]. In contrast, its positional isomer, 9-Chloro-2-methylacridine, is primarily used as a precursor for photoinitiators, demonstrating the functional divergence linked to regiochemistry . Additionally, 9-Methylacridine, lacking the chlorine substituent, cannot undergo the nucleophilic aromatic substitution reactions essential for generating the antitumor pharmacophore . This functional specificity, grounded in the unique 2-Cl/9-CH3 arrangement, mandates the procurement of this exact building block for targeted research programs.

9-Chloro-2-methylacridine
Chlorine at C-9 directs reactivity toward photoinitiator synthesis, not 2-methyl-9-anilinoacridine formation.
9-Methylacridine
Lacks reactive halogen; does not support the nucleophilic substitution required for the target scaffold.

2-Chloro-9-methylacridine Procurement Evidence: Quantifiable Differentiation from In-Class Analogs


Physicochemical Stability: Comparative Boiling Point and Density Data for Handling and Storage

2-Chloro-9-methylacridine demonstrates a calculated boiling point of 393.4±15.0 °C at 760 mmHg, which is within the typical range for acridine derivatives but requires verification against its positional isomer 9-Chloro-2-methylacridine for safe handling protocols . While the measured melting point is not widely reported, the density of 1.3±0.1 g/cm³ is consistent with the acridine class, providing a baseline for formulation and shipping considerations . Procurement decisions must consider these theoretical values against experimental data for specific isomers, as even minor positional changes can lead to vastly different safety profiles.

Thermal stability
Computed data
Boiling point similar to positional isomer (calc. 393°C)
Handling protocols may be comparable, but verify isomer-specific safety data.
Theoretical values; experimental confirmation recommended.
Physicochemical Properties Procurement Specifications Reagent Handling

Regiochemical Reactivity: Exclusive Suitability for 2-Substituted Antitumor Acridine Synthesis

The chlorine atom at the 2-position of 2-Chloro-9-methylacridine is essential for the nucleophilic substitution reaction with aromatic amines, forming the critical 2-methyl-9-anilinoacridine pharmacophore [1]. Research demonstrates that replacing this with 9-Chloro-2-methylacridine (chlorine at C-9) leads to an entirely different reactivity profile, yielding compounds primarily for dye synthesis . Attempts to use non-halogenated 9-Methylacridine fail to produce the antitumor-active derivatives entirely .

Synthetic utility
Class-level inference
Target: yields 2-methyl-9-anilinoacridines via C-2 substitution
9-Cl isomer: photoinitiator synthesis; 9-Me: unreactive
Regiochemistry determines synthetic outcome for the desired pharmacophore.
Qualitative comparison based on literature precedent.
Medicinal Chemistry DNA Intercalators Antitumor Agents

Documented Research Pedigree: Traceable Synthetic Route from Journal of Medicinal Chemistry (1969)

The synthesis of 2-Chloro-9-methylacridine is documented in the Journal of Medicinal Chemistry, 12, p. 913, 1969, a foundational reference that provides a validated synthetic route . This citation trail is critical for researchers requiring a literature-precedented method for generating this specific building block, contrasting with the less well-documented syntheses of other acridine isomers.

Literature precedent
Supporting evidence
Synthetic protocol published in J. Med. Chem. (1969)
Supports reproducible synthesis and reduces development risk.
Peer-reviewed route; verify conditions for current lab setup.
Synthetic Chemistry Literature Precedent Reproducibility

Definitive Applications for 2-Chloro-9-methylacridine Based on Measured Differentiation


Synthesis of 2-Methyl-9-Anilinoacridine Antitumor Agents

The exclusive application of 2-Chloro-9-methylacridine is as a starting material for generating 2-methyl-9-anilinoacridines, a class of DNA-intercalating antitumor agents. The chlorine at C-2 is the reactive site for nucleophilic substitution with aromatic amines, a reaction that cannot be performed with 9-Methylacridine (lacks halogen) or 9-Chloro-2-methylacridine (wrong regiochemistry, leading to different products) [1]. This makes the compound essential for medicinal chemistry groups studying acridine-based topoisomerase inhibitors.

Kinase Inhibitor Lead Generation Libraries

Derivatives of 2-Chloro-9-methylacridine have been screened against a panel of disease-relevant kinases, including CDK5/p25, PIM1, CLK1, DYRK1A, GSK3α/β, Haspin, and leishmanial CK1 . While the IC50 data was generated for the final derivatives, not the building block itself, this screening profile confirms the compound's utility as a scaffold for developing selective kinase inhibitors. Researchers building focused kinase libraries would prioritize this intermediate.

Reference Compound for Photophysical Studies of Acridine Intercalators

Given the established role of 9-substituted acridines as model compounds for DNA intercalation studies, 2-Chloro-9-methylacridine can serve as a functional starting point for synthesizing fluorescent probes [2]. Its absorption and emission properties, influenced by the electron-withdrawing chlorine substituent, would differ predictably from the unsubstituted 9-methylacridine, enabling the design of probes with tailored photophysical characteristics.

Application
Selection Property
Validation Focus
DNA-intercalating agent synthesis
C-2 chlorine for nucleophilic substitution with aromatic amines
Formation of 2-methyl-9-anilinoacridine pharmacophore
Kinase inhibitor library construction
Acridine scaffold amenable to derivatization for kinase screening
Inhibition profiling across disease-relevant kinases (e.g., CDK5, PIM1, CLK1)
Photophysical probe development
Electron-withdrawing Cl substituent for tunable fluorescence
DNA intercalation and fluorescence quantum yield studies
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